- An effective one-pot conversion of acid chlorides to aldehydes and ketonesTetrahedron Letters, 2013, 54(24), 3199-3203,
Cas no 942-92-7 (Caprophenone)

Caprophenone structure
Produktname:Caprophenone
Caprophenone Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Hexanophenone
- n-Amyl phenyl ketone~Phenyl n-pentyl ketone
- Amyl phenyl ketone
- n-Hexanophenone
- n-Hexanophenoneneat
- 1-phenyl-1-hexanon
- 1-Phenyl-1-hexanone
- 1-phenyl-1-hexaphenone
- 1-phenyl-hexan-1-one
- CAPROPHENONE
- cyclobutylphenyl ketone
- Hexaphenone
- n-pentyl phenyl ketone
- pentyl phenyl ketone
- phenyl pentyl ketone
- 1-Benzoylpentane
- NSC 8480
- 1-phenylhexan-1-one
- 1-Hexanone, 1-phenyl-
- 4-ethylbutyrophenone
- MAHPVQDVMLWUAG-UHFFFAOYSA-N
- Hexanophenone, 98%
- Q63409590
- NSC8480
- n-Amylphenyl ketone
- n-Amyl phenyl ketone
- Hexanophenone, 99%
- HEXANO PHENONE
- Hexanophenone, >=99%
- 1-Phenyl-1-hexanone (ACI)
- Hexanophenone (6CI, 8CI)
- Caprophenone
-
- MDL: MFCD00009512
- Inchi: 1S/C12H16O/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h4,6-9H,2-3,5,10H2,1H3
- InChI-Schlüssel: MAHPVQDVMLWUAG-UHFFFAOYSA-N
- Lächelt: O=C(CCCCC)C1C=CC=CC=1
- BRN: 1908667
Berechnete Eigenschaften
- Genaue Masse: 176.12000
- Monoisotopenmasse: 176.120115130 g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 13
- Anzahl drehbarer Bindungen: 5
- Komplexität: 145
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Oberflächenladung: 0
- Tautomerzahl: 2
- Molekulargewicht: 176.25
- Topologische Polaroberfläche: 17.1
Experimentelle Eigenschaften
- Farbe/Form: Nicht bestimmt
- Dichte: 0.958 g/mL at 25 °C(lit.)
- Schmelzpunkt: 25-26 °C (lit.)
- Siedepunkt: 265 °C(lit.)
- Flammpunkt: Fahrenheit: 235.4° f
Celsius: 113° c - Brechungsindex: n20/D 1.5105(lit.)
- Löslichkeit: Sehr leicht löslich (0,11 g/l) (25°C),
- PSA: 17.07000
- LogP: 3.44960
- Löslichkeit: Nicht bestimmt
Caprophenone Sicherheitsinformationen
-
Symbol:
- Prompt:Warnung
- Signalwort:Warning
- Gefahrenhinweis: H316-H320
- Warnhinweis: P264-P305+P351+P338+P337+P313-P332+P313
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Code der Gefahrenkategorie: 36/37/38
- Sicherheitshinweise: S26-S37/39
-
Identifizierung gefährlicher Stoffe:
- TSCA:Yes
- Risikophrasen:R36/37/38
Caprophenone Zolldaten
- HS-CODE:2914399090
- Zolldaten:
China Zollkodex:
2914399090Übersicht:
291439990. Andere aromatische Ketone ohne andere sauerstoffhaltige Gruppen. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:5.5%. Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der KomponentenVerwendung in Aceton deklarierte Verpackung
Zusammenfassung:
291439990. andere aromatische Ketone ohne andere Sauerstofffunktion. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:5.5%. General tariff:30.0%
Caprophenone Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Ambeed | A662968-500g |
Hexanophenone |
942-92-7 | 98% | 500g |
$275.0 | 2024-04-15 | |
abcr | AB117027-500 g |
n-Hexanophenone, 98%; . |
942-92-7 | 98% | 500 g |
€686.10 | 2023-07-20 | |
Enamine | EN300-21120-0.05g |
1-phenylhexan-1-one |
942-92-7 | 95% | 0.05g |
$19.0 | 2023-09-16 | |
TRC | C242230-10g |
Caprophenone |
942-92-7 | 10g |
$ 92.00 | 2023-09-08 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | QU898-5g |
Caprophenone |
942-92-7 | 98.0%(GC) | 5g |
¥114.4 | 2023-09-02 | |
Ambeed | A662968-5g |
Hexanophenone |
942-92-7 | 98% | 5g |
$18.0 | 2024-04-15 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | H12455-25G |
Caprophenone |
942-92-7 | 25g |
¥784.07 | 2023-11-05 | ||
TRC | C242230-5g |
Caprophenone |
942-92-7 | 5g |
$ 58.00 | 2023-09-08 | ||
Apollo Scientific | OR937978-5g |
Hexanophenone |
942-92-7 | 98% | 5g |
£27.00 | 2025-02-20 | |
Apollo Scientific | OR937978-25g |
Hexanophenone |
942-92-7 | 98% | 25g |
£38.00 | 2025-02-20 |
Caprophenone Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Morpholine , Diisobutylaluminum hydride Solvents: Tetrahydrofuran , Hexane ; 0 °C; 3 h, 0 °C
1.2 0 °C; 10 min, 0 °C
1.3 Solvents: Hexane ; 30 min, 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 0 °C; 10 min, 0 °C
1.3 Solvents: Hexane ; 30 min, 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,3,5,7-cyclooctatetraene]dirhodium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Tetrahydrofuran ; 10 min, rt
1.2 Catalysts: Cesium acetate ; 10 min, rt
1.3 Solvents: Tetrahydrofuran ; 15 h, 70 °C
1.2 Catalysts: Cesium acetate ; 10 min, rt
1.3 Solvents: Tetrahydrofuran ; 15 h, 70 °C
Referenz
- Rhodium-Catalyzed Remote Isomerization of Alkenyl Alcohols to KetonesOrganic Letters, 2020, 22(4), 1265-1269,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Catalysts: Cobalt dibromide Solvents: Tetrahydrofuran , 1,4-Dioxane ; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Referenz
- Cobalt Bromide-Catalyzed Negishi-Type Cross-Coupling of AmidesOrganic Letters, 2022, 24(14), 2778-2782,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: Iridium, aqua[[2,2′-bipyridine]-6,6′(1H,1′H)-dionato(2-)-κN1,κN1′][(1,2,3,4,5-η)… Solvents: 2-Methyl-2-butanol ; 12 h, 125 °C
Referenz
- Direct couplings of secondary alcohols with primary alkenyl alcohols to α-alkylated ketones via a tandem transfer hydrogenation/hydrogen autotransfer process catalyzed by a metal-ligand bifunctional iridium catalystJournal of Catalysis, 2022, 413, 365-373,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Catalysts: Ethyl 2-mercaptopropionate , 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Ethyl acetate ; 3 h, rt
Referenz
- Photochemical Hydrogen Atom Transfer Catalysis for Dehydrogenation of Alcohols To Form CarbonylsOrganic Letters, 2023, 25(29), 5486-5491,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Catalysts: Palladium diacetate , Tris(2-methoxyphenyl)phosphine Solvents: Tetrahydrofuran , Water ; 16 h, 60 °C
1.2 Solvents: Dichloromethane
1.2 Solvents: Dichloromethane
Referenz
- Palladium-catalyzed synthesis of aryl ketones from boronic acids and carboxylic acids activated in situ by pivalic anhydrideEuropean Journal of Organic Chemistry, 2002, (19), 3254-3267,
Synthetic Routes 7
Synthetic Routes 8
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Palladium diacetate , 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine Solvents: 1,2-Dimethoxyethane , Trifluoromethanesulfonic acid , Water ; 12 h, 60 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Referenz
- Palladium catalyzed decarboxylative acylation of arylboronic acid with ethyl cyanoacetate as a new acylating agent: synthesis of alkyl aryl ketonesNew Journal of Chemistry, 2015, 39(11), 8763-8770,
Synthetic Routes 9
Synthetic Routes 10
Reaktionsbedingungen
1.1 Catalysts: Triphenylphosphine , 2920169-35-1 (reaction product with iron oxide) Solvents: 1,4-Dioxane ; 5 h, 50 °C
Referenz
- Preparation and characterization of a magnetic catalyst for coupling reactionsJournal of Coordination Chemistry, 2023, 76(3-4), 467-478,
Synthetic Routes 11
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid magnesium salt (1:1) , Oxygen Catalysts: Vanadyl sulfate , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Water ; 120 h, 90 °C
Referenz
- Vanadium-catalyzed green oxidation of benzylic alcohols in water under air atmosphereTetrahedron, 2014, 70(14), 2431-2438,
Synthetic Routes 12
Reaktionsbedingungen
1.1 Reagents: Water Catalysts: Tris(4-methoxyphenyl)phosphine , Palladium diacetate Solvents: Tetrahydrofuran
Referenz
- Palladium-catalyzed synthesis of aryl ketones from boronic acids and carboxylic acids or anhydridesAngewandte Chemie, 2001, 40(18), 3458-3460,
Synthetic Routes 13
Synthetic Routes 14
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… Solvents: Toluene ; 17 h, 110 °C
Referenz
- Direct β-Alkylation of Secondary Alcohols with Primary Alcohols Catalyzed by a CpIr ComplexOrganic Letters, 2005, 7(18), 4017-4019,
Synthetic Routes 15
Reaktionsbedingungen
1.1 Catalysts: Iron chloride (FeCl3) , [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl-κO]methanesulfonamidato-κO]silver Solvents: 1,4-Dioxane ; 30 min, rt
1.2 Reagents: Water ; rt; 60 h, 95 °C
1.2 Reagents: Water ; rt; 60 h, 95 °C
Referenz
- Regioselective Hydration of Alkynes by Iron(III) Lewis/Bronsted CatalysisChemistry - A European Journal, 2012, 18(35), 11107-11114,
Synthetic Routes 16
Reaktionsbedingungen
1.1 Catalysts: Cesium carbonate , (OC-6-42)-Bromodicarbonyl[N,N′-(6-phenyl-1,3,5-triazine-2,4-diyl-κN3)bis[P,P-bis… Solvents: 2-Methyl-2-butanol ; 24 h, 140 °C
Referenz
- Manganese(I)-Catalyzed Cross-Coupling of Ketones and Secondary Alcohols with Primary AlcoholsACS Omega, 2019, 4(6), 10741-10754,
Synthetic Routes 17
Reaktionsbedingungen
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; 30 min, 0 °C; 30 min, 0 °C
1.2 Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 1 h, rt
1.3 Reagents: Water ; 0 °C
1.2 Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 1 h, rt
1.3 Reagents: Water ; 0 °C
Referenz
- Cathinone derivatives, pharmaceutical formulations, and methods, United States, , ,
Synthetic Routes 18
Reaktionsbedingungen
1.1 Catalysts: Gallium nitride Solvents: Heptane ; 4 h, 90 °C
Referenz
- Facile Synthesis of Crystalline Nanoporous GaN Templated by Nitrogen Enriched Mesoporous Carbon Nitride for Friedel-Crafts ReactionChemistrySelect, 2016, 1(19), 6062-6068,
Synthetic Routes 19
Reaktionsbedingungen
1.1 Reagents: 2-Methyl-2-butene , Monosodium phosphate , Sodium chlorite Solvents: Methanol , Water ; rt; rt → 0 °C; 3 h, rt
Referenz
- Oxidative deprotection of 1,3-dithiane group using NaClO2 and NaH2PO4 in aqueous methanolSynlett, 2004, (10), 1686-1690,
Synthetic Routes 20
Reaktionsbedingungen
1.1 Reagents: Oxygen , Dibutylchlorogermane Catalysts: Triethylborane Solvents: Tetrahydrofuran , Hexane ; 1 h, 0 °C → rt
Referenz
- Synthetic radical reactions using dibutylchlorogermane and dibutylethoxygermane as radical mediatorsSynlett, 2005, (20), 3151-3153,
Caprophenone Raw materials
- 2-Bromoacetophenone
- 2,6-Piperidinedione, 1-benzoyl-
- phenyllithium
- Hexanoic acid, 2-pyridinyl ester
- 1-Phenyl-1-hexyne
- Hexanoic acid,2-cyano-, ethyl ester
- Hexanoic anhydride
- Phenylboronic acid
- 1,3-Dithiane, 2-pentyl-2-phenyl-
- Benzenemethanol, α-(1E)-1-penten-1-yl-
- 1-Hexanone, 6-bromo-1-phenyl-
- Zinc, bromopentyl-
- Acetophenone
- 1-Butanol
- 1-Phenyl-1-hexanol
- 3-Buten-1-ol
Caprophenone Preparation Products
Caprophenone Lieferanten
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
(CAS:942-92-7)Hexanophenone
Bestellnummer:sfd16038
Bestandsstatus:in Stock
Menge:200kg
Reinheit:99.9%
Preisinformationen zuletzt aktualisiert:Friday, 19 July 2024 14:37
Preis ($):discuss personally
Caprophenone Verwandte Literatur
-
Manly Callewaert,Jeff Op De Beeck,Katsuyuki Maeno,Sertan Sukas,Hugo Thienpont,Heidi Ottevaere,Han Gardeniers,Gert Desmet,Wim De Malsche Analyst 2014 139 618
-
Javier Francos,Lucía Menéndez-Rodríguez,Eder Tomás-Mendivil,Pascale Crochet,Victorio Cadierno RSC Adv. 2016 6 39044
-
3. Rhodium promoted isomerisation of allylic alkoxides: a new method for enolate anion formationLewis J. Gazzard,William B. Motherwell,David A. Sandham J. Chem. Soc. Perkin Trans. 1 1999 979
-
Christoph R. Müller,María Pérez-Sánchez,Pablo Domínguez de María Org. Biomol. Chem. 2013 11 2000
-
Yong-Kyun Sim,Hyejeong Lee,Jung-Woo Park,Dong-Su Kim,Chul-Ho Jun Chem. Commun. 2012 48 11787
Verwandte Kategorien
- Lösungsmittel und organische Chemikalien Organische Verbindungen Aldehyd/Keton
- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Sauerstoffverbindungen organische Sauerstoffverbindungen Ketone
- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Sauerstoffverbindungen organische Sauerstoffverbindungen Karbonylverbindungen Ketone
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Empfohlene Lieferanten
Jiangsu Xinsu New Materials Co., Ltd
(CAS:942-92-7)

Reinheit:99%
Menge:25KG,200KG,1000KG
Preis ($):Untersuchung
Amadis Chemical Company Limited
(CAS:942-92-7)Caprophenone

Reinheit:99%
Menge:500g
Preis ($):248.0